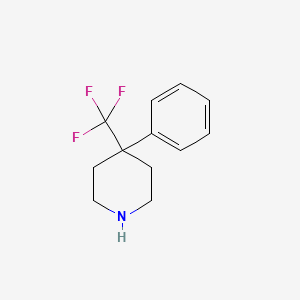
N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a thiophene ring, a thiazepane ring, and a sulfonyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Coupling Reactions: The thiophene and thiazepane rings are then coupled with a sulfonyl chloride derivative of phenyl acetamide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its complex structure, it can be used as a lead compound for the development of new drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors or photovoltaic cells.
Biological Research: It can be used to study the interactions of thiophene and thiazepane derivatives with biological targets.
Mécanisme D'action
The mechanism of action of N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Contains a thiophene nucleus and is used as an antispasmodic.
Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor for glaucoma treatment.
Uniqueness
N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is unique due to its combination of a thiophene ring, a thiazepane ring, and a sulfonyl group, which imparts distinct electronic and steric properties that can be exploited for specific applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
N-[4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S3/c1-13(20)18-14-4-6-15(7-5-14)25(21,22)19-9-8-17(24-12-10-19)16-3-2-11-23-16/h2-7,11,17H,8-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYLXWJGDCNNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-[(4-methoxyphenyl)sulfonyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B2844209.png)
![3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2844210.png)
![2,4,6-trimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2844211.png)
![tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B2844212.png)
![1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2844218.png)
![ethyl 2-[(3E)-morpholin-3-ylidene]acetate](/img/structure/B2844220.png)


![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)
![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2844225.png)

